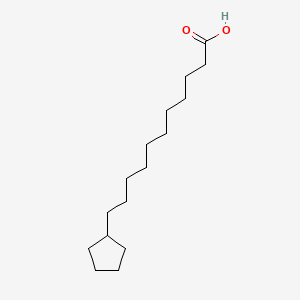![molecular formula C25H19Cl3N2S3 B14741995 3,4,5-Tris[(4-chlorobenzyl)sulfanyl]pyridazine CAS No. 5589-90-2](/img/structure/B14741995.png)
3,4,5-Tris[(4-chlorobenzyl)sulfanyl]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Tris[(4-chlorobenzyl)sulfanyl]pyridazine is a chemical compound with the molecular formula C25H19Cl3N2S3 and a molecular weight of 549.996 g/mol This compound is known for its unique structure, which includes a pyridazine ring substituted with three (4-chlorobenzyl)sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tris[(4-chlorobenzyl)sulfanyl]pyridazine typically involves the reaction of pyridazine derivatives with 4-chlorobenzyl mercaptan under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the mercaptan, followed by nucleophilic substitution on the pyridazine ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Tris[(4-chlorobenzyl)sulfanyl]pyridazine can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding thiols.
Substitution: The chlorobenzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA; typically carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Reduction: LiAlH4; usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Various nucleophiles such as amines or alkoxides; reactions are often conducted in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding thiols.
Substitution: New compounds with substituted functional groups on the benzyl rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 3,4,5-Tris[(4-chlorobenzyl)sulfanyl]pyridazine is not fully understood, but it is believed to interact with various molecular targets through its sulfanyl groups. These interactions may involve the formation of covalent bonds with thiol groups in proteins or enzymes, leading to inhibition or modulation of their activity. The compound’s unique structure allows it to engage in multiple types of chemical interactions, making it a versatile molecule for various applications.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Tris[(3-fluorobenzyl)sulfanyl]pyridazine: Similar structure but with fluorine substituents instead of chlorine.
1,3,4-Thiadiazole derivatives: Contain a thiadiazole ring and exhibit similar chemical reactivity and biological activities.
Uniqueness
3,4,5-Tris[(4-chlorobenzyl)sulfanyl]pyridazine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. The presence of three (4-chlorobenzyl)sulfanyl groups enhances its reactivity and potential for diverse applications compared to similar compounds with different substituents.
Properties
CAS No. |
5589-90-2 |
|---|---|
Molecular Formula |
C25H19Cl3N2S3 |
Molecular Weight |
550.0 g/mol |
IUPAC Name |
3,4,5-tris[(4-chlorophenyl)methylsulfanyl]pyridazine |
InChI |
InChI=1S/C25H19Cl3N2S3/c26-20-7-1-17(2-8-20)14-31-23-13-29-30-25(33-16-19-5-11-22(28)12-6-19)24(23)32-15-18-3-9-21(27)10-4-18/h1-13H,14-16H2 |
InChI Key |
KECSQDSJBGFWLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=CN=NC(=C2SCC3=CC=C(C=C3)Cl)SCC4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)prop-1-ene](/img/structure/B14741919.png)

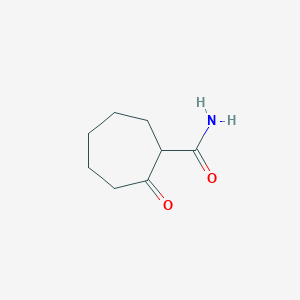
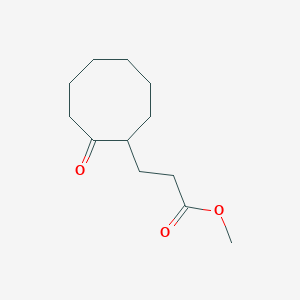
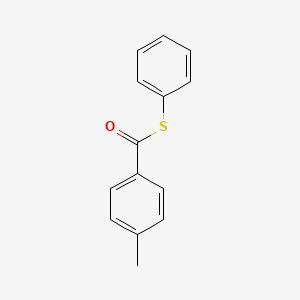
![1a,9b-dihydro-1H-cyclopropa[l]phenanthrene-1-carboxylic acid](/img/structure/B14741962.png)

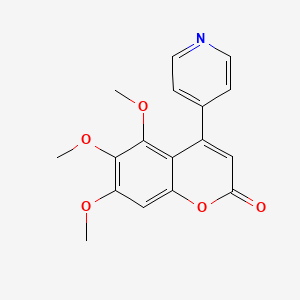
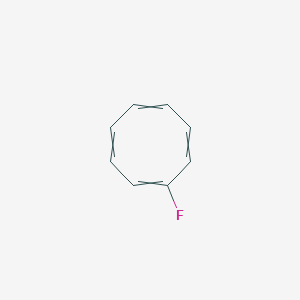
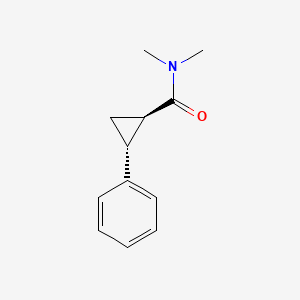

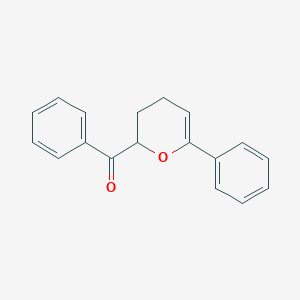
![n'-[(5-Bromofuran-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B14742002.png)
